Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate
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Overview
Description
Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate is a complex organic compound with a unique structure that includes a cyanomethyl group, a fluorophenyl group, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-fluorophenylacetic acid: This can be achieved through the fluorination of phenylacetic acid.
Formation of 2-(3-fluorophenyl)acetyl chloride: This involves the reaction of 3-fluorophenylacetic acid with thionyl chloride.
Acylation reaction: The 2-(3-fluorophenyl)acetyl chloride is then reacted with cyanomethylamine to form the intermediate compound.
Esterification: Finally, the intermediate compound is esterified with methanol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[cyanomethyl-[2-(4-fluorophenyl)acetyl]amino]acetate
- Methyl 2-[cyanomethyl-[2-(2-fluorophenyl)acetyl]amino]acetate
- Methyl 2-[cyanomethyl-[2-(3-chlorophenyl)acetyl]amino]acetate
Uniqueness
Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-19-13(18)9-16(6-5-15)12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWYMDFKZRZPMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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